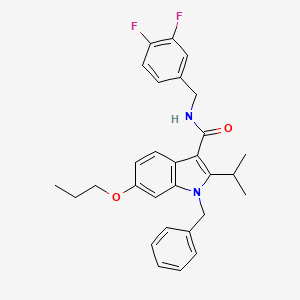
1-Benzyl-N-(3,4-difluorobenzyl)-2-isopropyl-6-propoxy-1H-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“US8524917, 11” refers to a patented compound with the target ID T11241 (formerly TTDI02523)This receptor plays a crucial role in mediating the effects of sphingosine 1-phosphate (S1P), a bioactive lysophospholipid that influences various physiological processes in cells and tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthetic routes for “US8524917, 11” are not explicitly mentioned in the available data. further investigation into scientific literature or patents related to this compound may reveal specific synthetic pathways.
Industrial Production Methods: Unfortunately, information about industrial-scale production methods for “US8524917, 11” is not readily accessible. Industrial processes often involve optimization of yield, cost-effectiveness, and scalability, but these details remain undisclosed.
Chemical Reactions Analysis
Types of Reactions: “US8524917, 11” likely undergoes various chemical reactions, including oxidation, reduction, and substitution. without specific data, we cannot provide precise details.
Common Reagents and Conditions: Common reagents and conditions used in reactions involving “US8524917, 11” would depend on the specific reaction type. Researchers typically employ standard organic chemistry reagents and catalysts. For oxidation, oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may be relevant. Reduction reactions might involve reducing agents like lithium aluminum hydride (LiAlH₄). Substitution reactions could use nucleophiles such as alkyl halides or amines.
Major Products: The major products formed from reactions with “US8524917, 11” would vary based on the reaction conditions. These products could include derivatives, intermediates, or modified forms of the compound.
Scientific Research Applications
“US8524917, 11” finds applications across scientific disciplines:
Chemistry: Studying its reactivity, stability, and interactions.
Biology: Investigating its role in cellular signaling pathways.
Medicine: Exploring potential therapeutic effects.
Industry: Developing novel drugs or biomaterials.
Mechanism of Action
The compound likely exerts its effects through the S1P receptor. Upon binding, it triggers intracellular signaling cascades, influencing cell proliferation, apoptosis, and migration. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
While specific similar compounds are not listed here, researchers often compare “US8524917, 11” with related molecules. Highlighting its uniqueness would involve contrasting its properties, binding affinities, and functional differences with other S1P receptor ligands.
Properties
Molecular Formula |
C29H30F2N2O2 |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
1-benzyl-N-[(3,4-difluorophenyl)methyl]-2-propan-2-yl-6-propoxyindole-3-carboxamide |
InChI |
InChI=1S/C29H30F2N2O2/c1-4-14-35-22-11-12-23-26(16-22)33(18-20-8-6-5-7-9-20)28(19(2)3)27(23)29(34)32-17-21-10-13-24(30)25(31)15-21/h5-13,15-16,19H,4,14,17-18H2,1-3H3,(H,32,34) |
InChI Key |
AFDUGVKJXKJJMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C(=C(N2CC3=CC=CC=C3)C(C)C)C(=O)NCC4=CC(=C(C=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















